molecular formula C22H15ClN2O5 B11599254 4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid

4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid

Cat. No.: B11599254
M. Wt: 422.8 g/mol
InChI Key: KZQIMKSYYSWQBO-WOJGMQOQSA-N
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Description

4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid is a complex organic compound featuring a unique structure that combines a chlorophenyl group, an imidazolidinone moiety, a furan ring, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of 3-chlorophenyl isocyanate with a suitable amine to form the imidazolidinone ring.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan aldehyde derivative.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the intermediate with a benzoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The imidazolidinone moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazolidinone moiety may produce amines.

Scientific Research Applications

4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The chlorophenyl group and imidazolidinone moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid lies in its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H15ClN2O5

Molecular Weight

422.8 g/mol

IUPAC Name

4-[5-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid

InChI

InChI=1S/C22H15ClN2O5/c1-12-9-13(21(27)28)5-7-17(12)19-8-6-16(30-19)11-18-20(26)25(22(29)24-18)15-4-2-3-14(23)10-15/h2-11H,1H3,(H,24,29)(H,27,28)/b18-11+

InChI Key

KZQIMKSYYSWQBO-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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